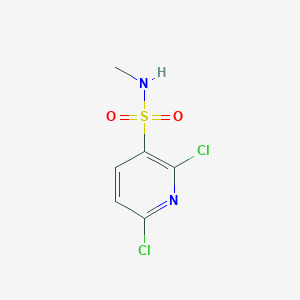![molecular formula C23H26NPS B6305879 N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine CAS No. 1883429-99-9](/img/structure/B6305879.png)
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is a complex organic compound with a unique structure that includes both phosphine and thioether functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine typically involves the reaction of diphenylphosphine with an appropriate alkylating agent, followed by the introduction of the thioether group. One common method involves the use of 2-bromoethylamine hydrobromide as the alkylating agent, which reacts with diphenylphosphine to form the phosphine-amine intermediate. This intermediate is then reacted with 4-methylthiophenol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The thioether group can be reduced to form thiols.
Substitution: Both the phosphine and thioether groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides and sulfoxides.
Reduction: Thiols and secondary amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine has several applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine involves its ability to coordinate with metal ions through the phosphine and thioether groups. This coordination can facilitate various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amines: These compounds also contain phosphine and amine groups but differ in their overall structure and reactivity.
Diphenylphosphinoethane (DPPE): A simpler compound with similar phosphine functionality but lacking the thioether group.
Triphenylphosphine (TPP): Another phosphine ligand commonly used in catalysis, but without the ethyl and thioether groups.
Uniqueness
N-[2-(Diphenylphosphino)ethyl]-2-[(4-methylphenyl)thio]-ethanamine is unique due to its combination of phosphine and thioether groups, which allows for versatile coordination chemistry and catalytic applications. Its structure provides distinct reactivity compared to simpler phosphine ligands, making it valuable in specialized catalytic processes.
Propiedades
IUPAC Name |
2-diphenylphosphanyl-N-[2-(4-methylphenyl)sulfanylethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26NPS/c1-20-12-14-23(15-13-20)26-19-17-24-16-18-25(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCQRFAODUWGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNCCP(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26NPS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B6305840.png)







